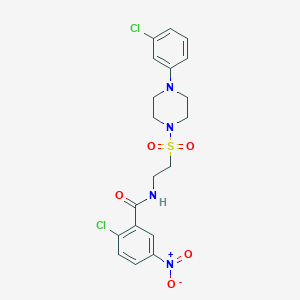
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a nitrobenzamide moiety, and chlorophenyl groups. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.
Sulfonylation: The sulfonyl group is added through a reaction with sulfonyl chlorides under basic conditions.
Final Assembly: The final compound is assembled by coupling the piperazine derivative with the nitrobenzamide moiety, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the chlorophenyl groups.
Scientific Research Applications
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzamide moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with similar structural features.
2-substituted chiral piperazines: Compounds with a piperazine ring and various substituents.
Uniqueness
2-chloro-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a piperazine ring and chlorophenyl groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific studies .
Properties
CAS No. |
920479-77-2 |
|---|---|
Molecular Formula |
C19H20Cl2N4O5S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
2-chloro-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H20Cl2N4O5S/c20-14-2-1-3-15(12-14)23-7-9-24(10-8-23)31(29,30)11-6-22-19(26)17-13-16(25(27)28)4-5-18(17)21/h1-5,12-13H,6-11H2,(H,22,26) |
InChI Key |
RFQOFNOHUUKCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


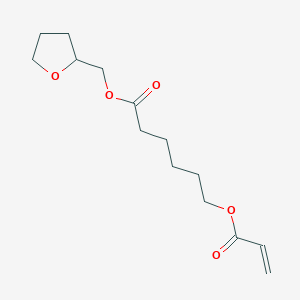
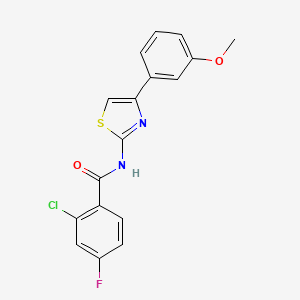
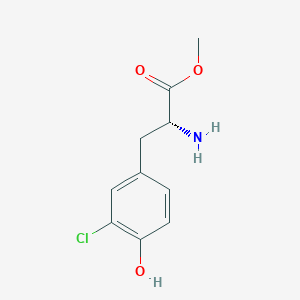

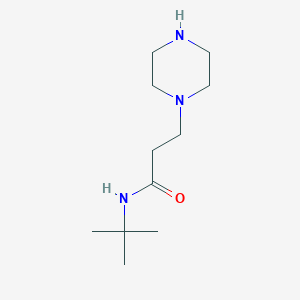
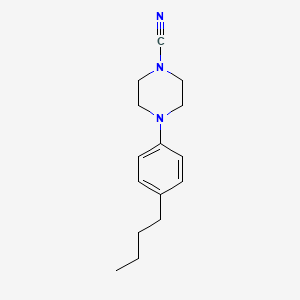
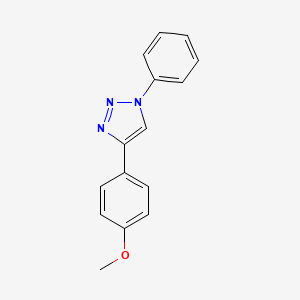

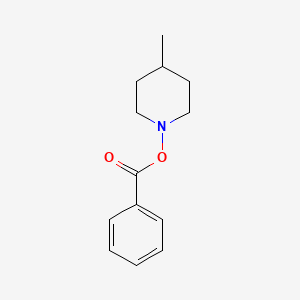
![methyl 3-{[3-(4-benzylpiperazin-1-yl)propanoyl]amino}-4-methoxy-1H-indole-2-carboxylate](/img/structure/B14135499.png)

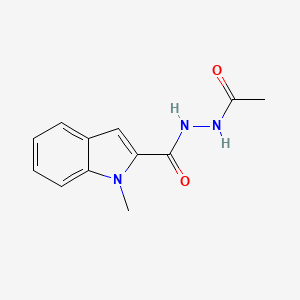
![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
